CID 53426329

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

CID 53426329, also known as Tedizolid, is an oxazolidinone-class antibiotic. It is primarily used to treat acute bacterial skin and skin structure infections. Tedizolid is a second-generation oxazolidinone, which offers improved potency and a better safety profile compared to its predecessor, linezolid.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Tedizolid is synthesized through a multi-step process. The initial step involves the reaction of 2-fluoro-4-substituted phenylacetic acid with a Vilsmeier reagent to form an intermediate. This intermediate undergoes further reactions, including cyclization and substitution, to yield the final product .

Industrial Production Methods

Industrial production of Tedizolid involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is designed to be cost-effective and scalable, making it suitable for mass production.

Analyse Des Réactions Chimiques

Types of Reactions

Tedizolid undergoes various chemical reactions, including:

Oxidation: Tedizolid can be oxidized under specific conditions to form different derivatives.

Reduction: Reduction reactions can modify the functional groups in Tedizolid, altering its activity.

Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in modifying Tedizolid’s structure.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophilic reagents like sodium methoxide and potassium tert-butoxide are employed.

Major Products Formed

Applications De Recherche Scientifique

Tedizolid has a wide range of scientific research applications:

Chemistry: Used as a model compound to study the synthesis and reactivity of oxazolidinones.

Biology: Investigated for its antibacterial activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).

Medicine: Clinically used to treat bacterial infections, with ongoing research into its efficacy and safety in different patient populations.

Industry: Employed in the development of new antibiotics and as a reference standard in quality control processes.

Mécanisme D'action

Tedizolid exerts its effects by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit, preventing the formation of the initiation complex for protein synthesis. This action effectively halts bacterial growth and replication. The molecular targets involved include the ribosomal RNA and associated proteins, which are crucial for the translation process .

Comparaison Avec Des Composés Similaires

Tedizolid is compared with other oxazolidinones, such as linezolid. While both compounds share a similar mechanism of action, Tedizolid offers several advantages:

Improved Potency: Tedizolid is more potent against certain bacterial strains.

Better Safety Profile: Tedizolid has fewer side effects and a lower risk of toxicity.

Longer Half-Life: Tedizolid has a longer half-life, allowing for once-daily dosing.

List of Similar Compounds

- Linezolid

- Radezolid

- Contezolid

These compounds share structural similarities with Tedizolid but differ in their pharmacokinetic properties and clinical applications.

Activité Biologique

CID 53426329, commonly known as Tedizolid, is a second-generation oxazolidinone-class antibiotic. It has garnered significant attention due to its potent antibacterial properties and its application in treating acute bacterial skin and skin structure infections. This article delves into the biological activity of Tedizolid, summarizing its mechanism of action, efficacy against various bacterial strains, and relevant case studies.

Overview of Tedizolid

- Chemical Information :

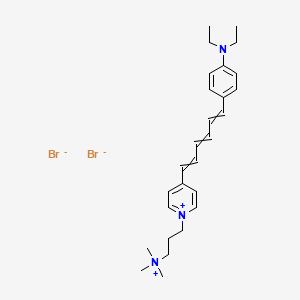

- CAS Number : 872979-87-8

- Molecular Formula : C27H39Br2N3

- Molecular Weight : 565.4 g/mol

- IUPAC Name : 3-[4-[(1E,3E,5E)-6-[4-(diethylamino)phenyl]hexa-1,3,5-trienyl]pyridin-1-ium-1-yl]propyl-trimethylazanium;dibromide

Tedizolid functions by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit, preventing the formation of the initiation complex essential for protein synthesis. This action effectively halts bacterial growth and replication, making it particularly effective against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) .

Antibacterial Efficacy

Tedizolid demonstrates a broad spectrum of activity against various Gram-positive bacteria. Below is a comparative table summarizing its efficacy against key bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Clinical Relevance |

|---|---|---|

| Staphylococcus aureus (MRSA) | ≤ 0.5 µg/mL | Common cause of skin infections |

| Streptococcus pneumoniae | ≤ 0.25 µg/mL | Respiratory tract infections |

| Enterococcus faecalis | ≤ 2 µg/mL | Urinary tract infections |

| Clostridium perfringens | ≤ 1 µg/mL | Gastrointestinal infections |

Case Studies and Clinical Trials

Several clinical trials have evaluated the safety and efficacy of Tedizolid in treating various infections:

-

Phase III Clinical Trial for Skin Infections :

- Objective : To assess the efficacy of Tedizolid compared to linezolid in treating acute bacterial skin and skin structure infections.

- Results : Tedizolid demonstrated non-inferiority to linezolid with a similar safety profile but with fewer adverse effects related to hematologic toxicity .

-

Long-term Safety Study :

- Objective : To evaluate the long-term safety of Tedizolid in patients with chronic skin infections.

- Findings : The study indicated that Tedizolid was well-tolerated over extended periods, with minimal side effects reported .

-

Comparative Effectiveness Research :

- A comparative study highlighted that Tedizolid had a lower rate of treatment failure compared to traditional antibiotics in patients with complicated skin infections .

Propriétés

Numéro CAS |

872979-87-8 |

|---|---|

Formule moléculaire |

C27H39Br2N3 |

Poids moléculaire |

565.4 g/mol |

Nom IUPAC |

3-[4-[(1E,3E,5E)-6-[4-(diethylamino)phenyl]hexa-1,3,5-trienyl]pyridin-1-ium-1-yl]propyl-trimethylazanium;dibromide |

InChI |

InChI=1S/C27H39N3.2BrH/c1-6-29(7-2)27-17-15-25(16-18-27)13-10-8-9-11-14-26-19-22-28(23-20-26)21-12-24-30(3,4)5;;/h8-11,13-20,22-23H,6-7,12,21,24H2,1-5H3;2*1H/q+2;;/p-2 |

Clé InChI |

AZJASRWHFPDMHB-UHFFFAOYSA-L |

SMILES |

CCN(CC)C1=CC=C(C=C1)C=CC=CC=CC2=CC=[N+](C=C2)CCC[N+](C)(C)C.[Br-].[Br-] |

SMILES isomérique |

CCN(CC)C1=CC=C(C=C1)/C=C/C=C/C=C/C2=CC=[N+](C=C2)CCC[N+](C)(C)C.[Br-].[Br-] |

SMILES canonique |

CCN(CC)C1=CC=C(C=C1)C=CC=CC=CC2=CC=[N+](C=C2)CCC[N+](C)(C)C.[Br-].[Br-] |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.